![molecular formula C6H4N2O B1628203 Furo[3,2-D]pyrimidine CAS No. 4437-16-5](/img/structure/B1628203.png)
Furo[3,2-D]pyrimidine
Vue d'ensemble
Description
Furo[3,2-D]pyrimidine is a heterocyclic compound that consists of a fused ring system containing both furan and pyrimidine ringsThis compound and its derivatives are known for their roles as protein kinase inhibitors, making them promising candidates for anticancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-b]pyridine with various reagents to form the desired this compound derivatives . Another approach involves the Dimroth rearrangement, which is an isomerization process catalyzed by acids or bases, leading to the formation of condensed pyrimidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Furo[3,2-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while reduction can produce reduced derivatives with altered electronic properties.
Applications De Recherche Scientifique
Anticancer Applications
Furo[3,2-D]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. Recent studies indicate that these compounds can act as potent inhibitors against various cancer cell lines.
Case Study: FLT3-ITD Inhibitors
A series of this compound-1,3,4-thiadiazole derivatives were developed as FLT3-ITD inhibitors targeting acute myeloid leukemia (AML). These compounds demonstrated significant cytotoxicity in FLT3-ITD expressing AML cell lines such as MOLM-13 and MV4-11. For instance, compound 22 exhibited an IC50 value of 0.004 μM, showing high selectivity and potency against the FLT3 kinase .
Compound | Structure | IC50 (μM) | Cell Line |
---|---|---|---|
22 | [Structure] | 0.004 | MOLM-13 |
49 | [Structure] | 0.055 | MV4-11 |
Chalcone Derivatives
Another study synthesized furo[2,3-d]pyrimidine-based chalcones that exhibited promising anticancer activity. The introduction of halogen substituents on the B-ring significantly enhanced cytotoxicity against tumor cells through mechanisms such as apoptosis induction .
Antimicrobial Activity
This compound derivatives have also shown potential as antimicrobial agents. Research has highlighted their effectiveness against various pathogens.
Case Study: Antibacterial Activity
A recent study reported that certain this compound derivatives demonstrated excellent antibacterial activity against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) for some derivatives was recorded at 3.125 µg/mL . Molecular docking studies further revealed favorable binding interactions with key bacterial enzymes.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
5e | 3.125 | Staphylococcus aureus |
5f | 3.125 | Other tested pathogens |
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor, particularly phosphodiesterase type 4 (PDE4) and dihydrofolate reductase inhibitors.
Case Study: PDE4 Inhibition
A series of pyrido[3',2':4,5]furo[3,2-D]pyrimidines were synthesized and tested for PDE4 inhibitory activity with potential applications in treating asthma and chronic obstructive pulmonary disease (COPD). Structure-activity relationship (SAR) studies indicated that modifications at specific positions greatly influenced potency .
Compound | IC50 (µM) | Application Area |
---|---|---|
10e | 1.4 | Asthma/COPD |
Various Derivatives | Variable | Anti-inflammatory treatments |
Mécanisme D'action
The mechanism of action of furo[3,2-D]pyrimidine primarily involves the inhibition of protein kinases, which are essential enzymes for regulating cell growth, differentiation, and metabolism. By binding to the active site of these enzymes, this compound derivatives can block their activity, leading to the suppression of cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Furo[3,2-D]pyrimidine can be compared with other fused pyrimidine derivatives such as:
- Pyrazolo[3,4-D]pyrimidine
- Pyrido[2,3-D]pyrimidine
- Quinazoline
These compounds share similar structural features and biological activities but differ in their specific ring systems and substitution patterns. This compound is unique due to its furan ring, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug development .
Activité Biologique
Furo[3,2-D]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, enzyme inhibition, and potential therapeutic applications.
1. Antitumor Activity
Recent studies have demonstrated that various derivatives of this compound exhibit pronounced antitumor activity . For instance, a series of compounds synthesized from this scaffold were evaluated for their ability to inhibit the proliferation of cancer cells. Notably:
- Compound 7b showed significant antitumor activity with an IC50 value of 5.4 μg/mL against HeLa cells and 13.7 μg/mL against normal Vero cells .
- Compound 5f was more potent than others in the series, with an IC50 of 4.4 μg/mL against HeLa cells and 6.4 μg/mL against Vero cells .
Table 1: Antitumor Activity of Selected this compound Derivatives
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
5f | HeLa | 4.4 ± 0.3 |
5f | Vero | 6.4 ± 0.4 |
7b | HeLa | 5.4 ± 0.2 |
7b | Vero | 13.7 ± 0.4 |
2. Enzyme Inhibition
This compound derivatives have also been explored for their potential as phosphodiesterase type 4 (PDE4) inhibitors . PDE4 is a target for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A study highlighted:
- The synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidines led to compounds that exhibited significant PDE4 inhibitory activity.
- Structure-activity relationship studies indicated that specific substituents on the this compound structure enhanced enzyme affinity and potency .
3. Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound derivatives were assessed against various cancer cell lines, including aggressive breast carcinoma MDA-MB-231 cells:
- Compounds derived from this compound demonstrated notable cytotoxicity, with some showing promising results at a concentration of 10 µM.
- For example, certain derivatives exhibited cytotoxic activities comparable to standard chemotherapeutic agents like doxorubicin .
Table 2: Cytotoxic Activity Against MDA-MB-231 Cells
Compound | Concentration (µM) | Cytotoxicity (%) |
---|---|---|
6a | 10 | High |
6b | 10 | Moderate |
Doxorubicin | - | Control |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of DNA Methylation : Some derivatives were found to significantly reduce the methylation levels of tumor DNA, suggesting a role in epigenetic modulation which could enhance antitumor effects .
- Cell Cycle Arrest : Studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies and Research Findings
- Antitumor Efficacy in Animal Models : A study involving in vivo assessments showed that specific this compound derivatives produced tumor growth inhibition comparable to established chemotherapeutics.
- Respiratory Syncytial Virus Treatment : Research has indicated that some this compound derivatives act as modulators for treating infections caused by pneumoviruses like respiratory syncytial virus (RSV) .
Propriétés
IUPAC Name |
furo[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-9-6-3-7-4-8-5(1)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQAECQBUNODQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620605 | |
Record name | Furo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4437-16-5 | |
Record name | Furo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.